molecular formula C23H17FN2O B12107474 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde

5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde

Cat. No.: B12107474
M. Wt: 356.4 g/mol
InChI Key: OMTPVWOQPRYDMX-UHFFFAOYSA-N
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Description

5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is a fluorinated imidazole derivative characterized by a carbaldehyde group at position 4, a fluorine atom at position 5, and a trityl (triphenylmethyl) group at position 1 of the imidazole ring. This compound is primarily used in medicinal chemistry and materials science as a precursor for synthesizing heterocyclic derivatives, leveraging its reactive aldehyde moiety for further functionalization .

Properties

Molecular Formula

C23H17FN2O

Molecular Weight

356.4 g/mol

IUPAC Name

5-fluoro-1-tritylimidazole-4-carbaldehyde

InChI

InChI=1S/C23H17FN2O/c24-22-21(16-27)25-17-26(22)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

InChI Key

OMTPVWOQPRYDMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid.

    Reduction: 5-Fluoro-1-trityl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Major Products Formed

  • Oxidation : Produces 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid.
  • Reduction : Yields 5-Fluoro-1-trityl-1H-imidazole-4-methanol.
  • Substitution : Allows for the formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde has several notable applications in scientific research:

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced chemical reactivity.

Biology

Research indicates potential antimicrobial and anticancer properties. While specific mechanisms are not yet well-documented, imidazole derivatives generally interact with various molecular targets such as enzymes and receptors. The presence of fluorine and the trityl group may enhance binding affinity and specificity for certain biological targets, making this compound a candidate for further biological exploration.

Medicine

The compound is being explored as a potential lead compound for drug development , particularly in the design of new therapeutic agents targeting cancer and infectious diseases.

Industry

In industrial applications, 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is utilized in the synthesis of dyes , pigments , and other functional materials due to its versatile chemical properties.

Case Studies and Research Findings

Recent studies have highlighted the potential of imidazole derivatives in medicinal chemistry. For instance, compounds similar to 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde have shown significant antitumor activity against various cancer cell lines, demonstrating their promise as therapeutic agents. In vitro evaluations have indicated that certain derivatives exhibit high levels of cell growth inhibition, suggesting effective anticancer properties.

Furthermore, ongoing research into the biological activities of this compound aims to elucidate specific mechanisms of action and identify potential therapeutic targets. The exploration of its antimicrobial properties also opens avenues for developing new antibiotics amid rising resistance issues.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is not well-documented. imidazole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the trityl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde with similar imidazole carbaldehyde derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP Key Properties/Applications
5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde 5-F, 1-trityl, 4-CHO ~439.5 (estimated) ~4.2* High steric bulk, crystallinity; medicinal chemistry intermediates
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 5-Cl, 2-Ph, 4-CHO 220.66 1.8† Antimicrobial studies; lab reagent
5-Methyl-1H-imidazole-4-carbaldehyde 5-Me, 4-CHO 110.11 0.45‡ Small molecule synthesis; ligand design
5-Chloro-1H-imidazole-4-carbaldehyde 5-Cl, 4-CHO 130.54 0.88§ Intermediate for antitumor agents
2-Ethylthio-5-formyl-1-(4-F-benzyl)imidazole 1-(4-F-benzyl), 2-SEt, 5-CHO 304.37 2.5†† Antihypertensive candidate synthesis

*Estimated based on trityl group contribution; †From Safety Data Sheet ; ‡Calculated using AlogP; §Experimental data ; ††Predicted using ChemDraw.

Key Observations:
  • Steric Effects : The trityl group in the target compound increases molecular weight and lipophilicity (LogP ~4.2) compared to smaller substituents (e.g., methyl or phenyl), enhancing crystallinity for X-ray studies .
  • Electronic Effects : Fluorine’s electronegativity may improve binding affinity in biological targets compared to chlorine or methyl groups, as seen in antitumor analogs .
  • Reactivity : The 4-carbaldehyde group is a common reactive site for condensation reactions, utilized in synthesizing pyridine derivatives (e.g., ) and benzimidazoles (e.g., ).

Biological Activity

5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is a synthetic compound that belongs to the imidazole family, characterized by its unique structural features which include a fluorine atom at the 5th position, a trityl group at the 1st position, and a carbaldehyde group at the 4th position. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is C20H18FN3O, with a molecular weight of 356.4 g/mol. The synthesis of this compound typically involves several key reactions, including oxidation, reduction, and substitution processes. The aldehyde group can be oxidized to form a carboxylic acid or reduced to an alcohol, while the fluorine atom can undergo substitution with various nucleophiles under appropriate conditions.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to other imidazole derivatives, which often target specific enzymes involved in cancer cell metabolism . However, detailed mechanistic studies are still required to elucidate its exact mode of action.

The mechanism of action for 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is not fully understood. However, it is hypothesized that imidazole derivatives exert their biological effects by interacting with various molecular targets such as enzymes and receptors. The fluorine atom and trityl group may enhance binding affinity and specificity for certain targets. For instance, structural similarities with other imidazole compounds that act as enzyme inhibitors suggest potential pathways for this compound's biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexKey Features
Ethyl 1-trityl-1H-imidazole-4-carboxylate0.80Contains ethyl instead of fluorine at position 5
2-Phenyl-1H-imidazole-4-carbaldehyde0.68Substituted phenyl group at position 2
Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride0.66Methyl substitution at position 5
4-(1H-Imidazol-1-yl)benzaldehyde0.62Benzaldehyde functionality without trityl group

The unique combination of the trityl group and fluorine in this compound provides distinct chemical reactivity and biological activity profiles compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde are scarce, related research highlights its potential applications:

  • Anticancer Research : Studies on imidazole derivatives show promise as inhibitors for various cancer-related pathways, suggesting that further exploration of this compound could yield significant findings in oncology .
  • Antimicrobial Studies : Investigations into other imidazole compounds have demonstrated their ability to inhibit bacterial growth and fungal infections, indicating that similar effects could be expected from this compound .
  • Mechanistic Insights : Research into related compounds has provided insights into how modifications in structure can influence biological activity, which may guide future studies on 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde .

Q & A

Basic: What are the key synthetic strategies for 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde?

The synthesis involves three critical steps: (1) imidazole core formation , (2) fluorination at the 5-position , and (3) trityl group introduction at the 1-position .

  • Imidazole Core : Cyclization of precursors like glyoxal and ammonia derivatives under acidic conditions forms the imidazole backbone. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used, with Lewis acids (e.g., ZnCl₂) as catalysts .
  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions (using KF/CuI systems) introduce fluorine at the 5-position .
  • Tritylation : The trityl (triphenylmethyl) group is introduced via nucleophilic substitution using trityl chloride in anhydrous conditions. Excess base (e.g., triethylamine) ensures deprotonation of the imidazole nitrogen .
    Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Basic: How is this compound characterized spectroscopically?

A multi-technique approach is essential:

  • NMR :
    • ¹H NMR : The aldehyde proton at position 4 appears as a singlet near δ 9.8–10.2 ppm. Fluorine coupling (³J) may split adjacent protons .
    • ¹³C NMR : The aldehyde carbon resonates at ~190–195 ppm, while the trityl carbons appear as a cluster near δ 125–145 ppm .
  • IR : A strong C=O stretch (~1680–1720 cm⁻¹) confirms the aldehyde .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₃H₁₇FN₂O), with fragmentation patterns indicating loss of the trityl group (m/z 243) .

Advanced: How can contradictions in spectroscopic data during structure elucidation be resolved?

Contradictions often arise from:

  • Dynamic Effects : Rotameric states of the trityl group may split NMR signals. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and Mercury (for visualization) provides unambiguous structural confirmation. The bulky trityl group often induces high crystallinity .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR shifts, which are compared to experimental data .

Advanced: What is the role of the trityl group in modulating reactivity and stability?

  • Steric Protection : The trityl group shields the N1 position, preventing unwanted nucleophilic attacks or oxidation at the imidazole ring .
  • Solubility : Enhances solubility in non-polar solvents (e.g., toluene), aiding purification but complicating aqueous-phase reactions .
  • Stability : The group stabilizes the compound against hydrolysis, though it may hinder downstream functionalization (e.g., Suzuki coupling) requiring deprotection .

Advanced: How to design experiments to study the aldehyde group's reactivity?

  • Nucleophilic Additions : React with amines (e.g., hydrazines) to form hydrazones, monitored by TLC or UV-vis spectroscopy. Use methanol or DCM as solvents .
  • Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, characterized by loss of the C=O IR peak and new OH signals in NMR .
  • Stability Tests : Expose the compound to acidic (pH 2–4) or basic (pH 8–10) conditions. HPLC analysis tracks aldehyde degradation over time .

Advanced: How to approach structure-activity relationship (SAR) studies for bioactivity?

  • Analog Synthesis : Replace the trityl group with smaller substituents (e.g., methyl, benzyl) to assess steric effects. Fluorine can be substituted with Cl or H to evaluate electronic impacts .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. The aldehyde group may act as an electrophilic warhead in covalent inhibitors .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes. The fluorine atom’s electronegativity may enhance hydrogen bonding with active-site residues .

Basic: What purification methods are optimal for this compound?

  • Recrystallization : Use ethanol/water (7:3) for high-purity crystals. The trityl group’s hydrophobicity improves crystal lattice formation .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates impurities. Rf ~0.3 in ethyl acetate/hexane (1:1) .

Advanced: How to address hygroscopicity and storage challenges?

  • Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials. Desiccants (e.g., silica gel) prevent aldehyde hydration .
  • Analytical Monitoring : Karl Fischer titration quantifies water content. Stability-indicating HPLC methods (C18 column, acetonitrile/water) detect degradation .

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